molecular formula C18H22FN3O5 B2473161 N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 921836-21-7

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2473161
CAS RN: 921836-21-7
M. Wt: 379.388
InChI Key: ZSWCFNZFBYARGX-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C18H22FN3O5 and its molecular weight is 379.388. The purity is usually 95%.
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Scientific Research Applications

Inhibitor Development and Antitumor Activity

A series of compounds, including analogs to the specified chemical, have been designed as potent and selective Met kinase inhibitors. These compounds demonstrated significant tumor stasis in Met-dependent human gastric carcinoma models following oral administration, showing promise in cancer treatment strategies. This was part of the development of BMS-777607, a selective inhibitor of the Met kinase superfamily, which has advanced into phase I clinical trials due to its excellent in vivo efficacy and favorable preclinical safety profiles (Schroeder et al., 2009).

Enzyme Inhibition and Cytotoxicity

Novel 4-phenoxypyridine derivatives, including similar structural components, have been synthesized and evaluated for their inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines (A549, H460, HT-29). Compounds in this category showed moderate to good antitumor activities, and certain compounds displayed remarkable cytotoxicity, indicating their potential as antitumor agents (Liu et al., 2020).

Antimicrobial Studies

Compounds structurally similar to N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide have been synthesized and evaluated for antimicrobial activity. These studies aim to understand the antimicrobial potential of such compounds, which could lead to the development of new antimicrobial agents for various applications. For instance, the study by Patel & Patel (2010) involved synthesizing fluoroquinolone-based 4-thiazolidinones and screening them for antifungal and antibacterial activities (Patel & Patel, 2010).

Structural Analysis and Molecular Interactions

Structural analysis of compounds, including those similar to the chemical , has provided insights into the molecular and supramolecular structures, including the formation of hydrogen bonds and pi-stacking interactions. These studies are crucial for understanding the chemical properties and potential applications of these compounds in various fields, including material science and pharmacology (Wardell et al., 2008).

properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN3O5/c1-4-26-16(27-5-2)11-20-18(24)17-14(25-3)10-15(23)22(21-17)13-8-6-12(19)7-9-13/h6-10,16H,4-5,11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWCFNZFBYARGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=NN(C(=O)C=C1OC)C2=CC=C(C=C2)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.